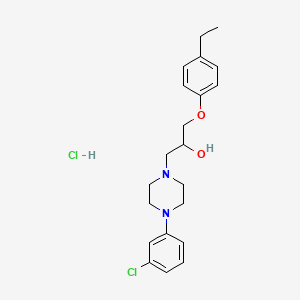

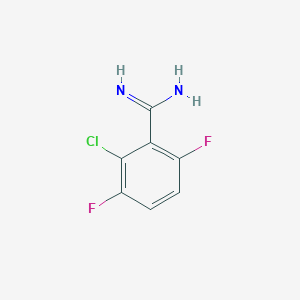

![molecular formula C13H12N2O3 B2866487 [(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate CAS No. 516503-35-8](/img/structure/B2866487.png)

[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Indole derivatives are synthesized through a variety of methods, often involving electrophilic substitution due to the excessive π-electrons delocalization . Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . It is an important heterocyclic system that provides the skeleton to many compounds .Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions, often involving electrophilic substitution . The exact reactions would depend on the specific derivative and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific derivative. In general, indole is crystalline and colorless in nature with specific odors .科学研究应用

Clinical Research and Biomarker Verification

The compound MLS001004773 has been instrumental in advancing clinical research, particularly in the verification of proteins and metabolites of clinical interest. It is utilized in mass spectrometry to streamline the translational research workflow, which involves the conversion of basic science discoveries into clinical applications . This process is crucial for improving human health by enabling the discovery and validation of biomarkers that can lead to personalized therapies.

Machine Learning in Scientific Discovery

MLS001004773 may play a role in the field of computational biochemistry, where machine learning (ML) techniques are applied to enhance scientific discovery . ML can help in understanding complex biochemical processes by analyzing large datasets, where compounds like MLS001004773 could be pivotal in identifying new patterns and insights.

Antiviral Research

Indole derivatives, which include MLS001004773, have shown potential in antiviral research. They have been used to develop compounds with inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This research is vital for the development of new antiviral drugs that can help in the treatment and prevention of viral infections.

Anti-inflammatory and Anticancer Applications

The anti-inflammatory and anticancer properties of indole derivatives make MLS001004773 a valuable compound in pharmacological research. Its structure allows it to bind with high affinity to multiple receptors, which can be leveraged to develop new therapeutic agents for treating inflammation and cancer .

Neuroscience and Neuropharmacology

Given the structural similarity of MLS001004773 to compounds that affect the central nervous system, such as LSD, it could be used in neuroscience research to study neuropharmacological processes. This includes exploring its effects on neurotransmitter systems and potential applications in treating neurological disorders .

Agricultural Chemistry

MLS001004773 might also find applications in agricultural chemistry, particularly as a derivative of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants . It could be used to synthesize new compounds that regulate plant growth and development, contributing to agricultural productivity.

作用机制

未来方向

属性

IUPAC Name |

[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-11(7-14-18-10(2)17)12-5-3-4-6-15(12)13(9)8-16/h3-8H,1-2H3/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJVECODTGQICI-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=NOC(=O)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC=CC2=C1/C=N/OC(=O)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24828615 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid](/img/structure/B2866409.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2866413.png)

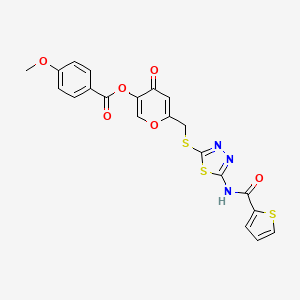

![Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2866415.png)

![4-[(Thiophen-2-ylmethylamino)methyl]phenol](/img/structure/B2866416.png)

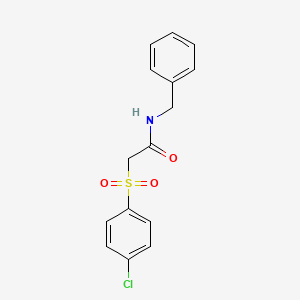

![5-Chloro-2-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2866417.png)

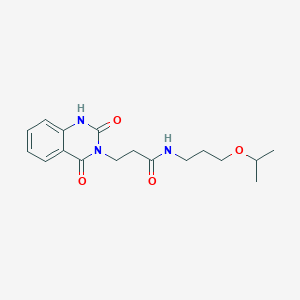

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2866425.png)

![5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2866426.png)